![molecular formula C5H4N4O B13964895 [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine CAS No. 211996-43-9](/img/structure/B13964895.png)
[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes both oxadiazole and triazepine rings. The presence of these rings imparts the compound with a range of biological activities, making it a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine typically involves the cyclization of an isoxazole ring on an appropriately substituted precursor . One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced triazepine rings .
Wissenschaftliche Forschungsanwendungen
[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-inflammatory, immunosuppressive, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine involves its interaction with various molecular targets and pathways. For instance, it has been shown to enhance the production of cyclooxygenase 2 in lipopolysaccharide-stimulated splenocytes, indicating its role in modulating inflammatory responses . Additionally, the compound’s structure allows it to bind to specific enzymes and receptors, thereby influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazoles: Heterocyclic compounds with oxygen and nitrogen atoms.
Isoxazoles: Similar to oxazoles but with different atom positions.
1,2,4-Oxadiazoles: Compounds with a five-membered ring containing oxygen and nitrogen atoms.
Uniqueness
What sets [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine apart is its combined oxadiazole and triazepine rings, which confer unique biological activities and chemical reactivity. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications .
Eigenschaften
CAS-Nummer |
211996-43-9 |
|---|---|
Molekularformel |
C5H4N4O |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
[1,2,4]oxadiazolo[5,4-c][1,2,4]triazepine |
InChI |
InChI=1S/C5H4N4O/c1-2-6-8-5-9(3-1)4-7-10-5/h1-4H |
InChI-Schlüssel |
WIKCUXDECMOYOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NOC2=NN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


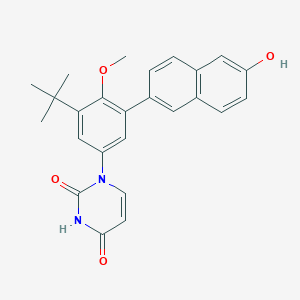

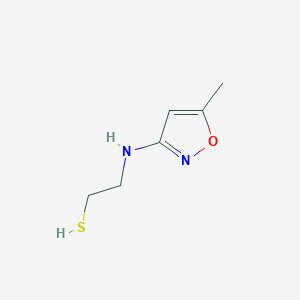
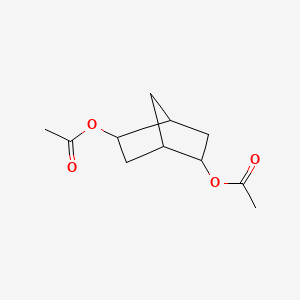
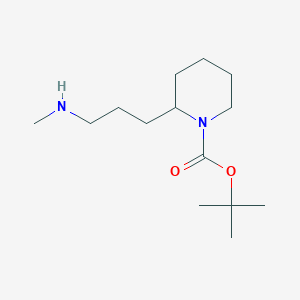
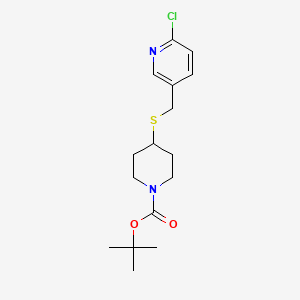

![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
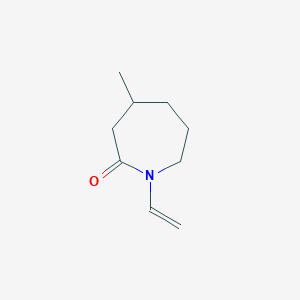
![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
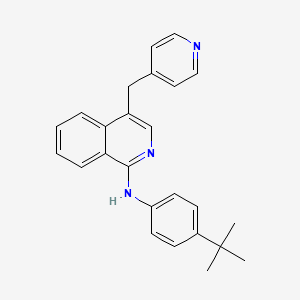


![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)
